molecular formula C11H21NO2 B8306548 8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

Número de catálogo: B8306548
Peso molecular: 199.29 g/mol
Clave InChI: BXNFZLUNZPBMNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane is a spirocyclic compound characterized by a piperidine ring fused with a 1,4-dioxane moiety. The butyl group at the 8-position distinguishes it from other derivatives in this class. Its synthesis typically involves modifications of the parent spirocyclic scaffold through alkylation or substitution reactions .

Q & A

Q. What are the established synthetic routes for 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction yields be optimized?

Basic
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A high-yield method involves reacting 1,4-dioxa-8-azaspiro[4.5]decane derivatives with butylating agents (e.g., alkyl halides) under mild conditions. For example, piperidone hydrochloride and glycerol can serve as starting materials, with yields improved by controlling reaction time (≤12 hours) and temperature (60–80°C). Intermediate purification via vacuum distillation or column chromatography is critical to avoid side products . For functionalization at the 8-position, alkylation reactions with butyl groups require inert atmospheres (N₂/Ar) and catalysts like K₂CO₃ to enhance regioselectivity .

Q. How is the structural integrity of 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane validated in synthetic products?

Basic
Structural confirmation relies on ¹H/¹³C NMR and HRMS . Key NMR signals include:

  • ¹H NMR : δ 1.25–1.35 ppm (butyl CH₂), δ 3.65–4.10 ppm (dioxolane O–CH₂–O), and δ 4.45–4.70 ppm (spirocyclic CH) .
  • ¹³C NMR : Peaks at ~100–110 ppm (spirocyclic quaternary carbon) and 60–70 ppm (dioxolane carbons) .
    HRMS (ESI-TOF) should match the theoretical molecular ion [M+H]⁺ for C₁₁H₂₁NO₂ (calc. 212.1646) with <2 ppm error .

Q. What safety protocols are recommended for handling 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane in laboratory settings?

Basic

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. What strategies enable regioselective functionalization of the spirocyclic core for advanced applications?

Advanced
The spirocyclic nitrogen and dioxolane oxygen are key sites for modification:

  • Nitrogen alkylation : Use butyl halides with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Dioxolane ring-opening : Acidic hydrolysis (HCl/EtOH) generates ketone intermediates for downstream derivatization, such as Schiff base formation .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic esters (e.g., pinacol boronate derivatives) introduce aryl/heteroaryl groups at the 8-position .

Q. How can crystallographic data resolve ambiguities in spirocyclic conformation?

Advanced
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond angles and torsional data. For example:

  • The dioxolane ring typically adopts an envelope conformation, while the piperidine ring is chair-shaped.
  • Hydrogen bonding between the nitrogen lone pair and adjacent oxygen atoms stabilizes the spiro architecture .
    High-resolution data (≤0.8 Å) is essential to detect minor conformational distortions .

Q. What analytical methods are used to profile impurities in 8-butyl derivatives?

Advanced

  • HPLC-MS : Use C18 columns (e.g., Chromolith®) with gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities like 8-(4-chlorobutyl) or 8,8′-butylene-bis derivatives. Monitor [M+H]⁺ ions at m/z 279.1 (Impurity N) and 245.0 (Impurity L) .
  • NMR spiking : Add authentic impurity standards (e.g., 8-azaspiro[4.5]decane-7,9-dione) to reaction mixtures to identify residual byproducts .

Q. How does structural modification influence the fungicidal activity of 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives?

Advanced

  • Butyl chain length : Shorter chains (e.g., propyl) reduce lipid membrane penetration, decreasing antifungal potency.
  • Electron-withdrawing groups : Substitution with Cl or NO₂ at the dioxolane ring enhances activity against Fusarium spp. (IC₅₀: 0.8–1.2 µM) by increasing electrophilicity .
  • Spirocyclic rigidity : Derivatives with bicyclo[1.1.1]pentane substituents show improved metabolic stability in plant models .

Q. What methodologies assess the environmental degradation pathways of this compound?

Advanced

  • Photolysis studies : Expose solutions (10 ppm in H₂O/MeOH) to UV light (254 nm) and analyze degradation products via LC-QTOF. Major products include 1,4-dioxane (toxicological concern) and butylamine .
  • Soil microcosm assays : Monitor half-life (t₁/₂) in loam soil under aerobic conditions. Degradation is accelerated by Pseudomonas spp., with CO₂ evolution as a terminal endpoint .

Q. How is 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane utilized in pharmacological scaffold design?

Advanced
The spirocyclic core serves as a rigid framework for CNS-targeted agents:

  • Dopamine D3 receptor ligands : Introduce 4-fluorophenyl groups via Buchwald-Hartwig coupling to enhance binding affinity (Ki: 12 nM) .
  • Antidepressant analogs : Replace the butyl group with a 3-chloropropyl chain to improve blood-brain barrier permeability (PAMPA logPe: −4.2) .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

Key derivatives of 1,4-dioxa-8-azaspiro[4,5]decane differ in substituents at the 8-position (R1) and 2-position (R2), which significantly influence their biological and physicochemical properties. Below is a comparative analysis:

Compound R1 Substituent R2 Substituent Key Applications Activity Highlights
8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane Butyl (C4H9) H (base compound) Fungicides, chemical intermediates Likely moderate lipophilicity
8-Phenethyl derivative (Compound 2) Phenethyl 4-Bromo-2-chlorophenoxy Fungicides 40–100% inhibition against plant fungi
8-(4,6-Dimethoxypyrimidin-2-yl) 4,6-Dimethoxypyrimidinyl Benzotriazol-1-yl Fungicides, agrochemicals Broad-spectrum antifungal activity
8-Benzyl derivative (Io) Benzyl H Chemical synthesis intermediates Structural studies, NMR data available
18F-Labeled derivative Fluorine-containing Radioligand-specific groups Tumor imaging (σ1 receptor targeting) Low lipophilicity, high tumor uptake

Antifungal Activity

  • The 8-phenethyl derivative (Compound 2) exhibits 40–100% inhibition against pathogens like Pyricularia oryzae and Fusarium oxysporum at concentrations of 480–720 g/ha .
  • The 8-butyl variant’s fungicidal efficacy is inferred to be lower than phenethyl or pyrimidinyl derivatives due to reduced steric and electronic interactions with fungal targets .

Anticancer Potential

  • Spiro-bisferrocenyl cyclotriphosphazenes with the parent 1,4-dioxa-8-azaspiro[4,5]decane scaffold show activity against HeLa (cervical cancer) and DLD-1 (colon cancer) cells, but the butyl derivative’s anticancer properties remain underexplored .

Propiedades

Fórmula molecular

C11H21NO2

Peso molecular

199.29 g/mol

Nombre IUPAC

8-butyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NO2/c1-2-3-6-12-7-4-11(5-8-12)13-9-10-14-11/h2-10H2,1H3

Clave InChI

BXNFZLUNZPBMNX-UHFFFAOYSA-N

SMILES canónico

CCCCN1CCC2(CC1)OCCO2

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To a mixture of 15 g (0.015 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 15.93 g (0.115 mol) of K2CO3, and 100 ml of acetonitrile is added drowpwise 11.25 ml (0.105 mol) of 1-bromobutane. The mixture is stirred overnight at room temperature and then at 65° C. for 2 hours. After cooling, the mixture is diluted with water and extracted with methylene chloride. The combined extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to yield 16.63 g (80%) of the title compound as a yellow liquid: IR (neat) 2959 and 1092 cm-1 ; NMR (CDCl3)δ3.97 (s, 4H), 2.56 (s, 4H), 2.38 (m, 2H), 1.77 (t, 4H), 1.49 (m, 2H), 1.34 (m, 2H), 0.92 (t, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
15.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 1,4-dioxa-8-azaspiro[4,5]decane (20.0 g, 140 mmol), 1-bromobutane (21,0 g, 154 mmol), potassium carbonate (19.3 g, 140 mmol) and dimethyl formamide (200 ml) was stirred for 5 h at 80° C. Sodium hydroxide (200 ml, 1 M) was added. The mixture was extracted three times with diethyl ether (200 ml). The product was isolated as an oil, in quantitative yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
154 mmol
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.